molecular formula C30H31NO6S B612992 H-Tyr(bzl)-obzl P-tosylate CAS No. 66009-35-6

H-Tyr(bzl)-obzl P-tosylate

Cat. No.: B612992
CAS No.: 66009-35-6
M. Wt: 533.65
InChI Key: CJHPRLKRQQBIRK-FTBISJDPSA-N
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Description

H-Tyr(bzl)-obzl P-tosylate is a synthetic peptide compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group and a tosylate group, making it a valuable tool in peptide synthesis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr(bzl)-obzl P-tosylate typically involves the protection of the tyrosine amino acid with benzyl groups and the subsequent tosylation. The process generally includes the following steps:

    Protection of Tyrosine: Tyrosine is protected by benzyl groups to prevent unwanted reactions at the phenolic hydroxyl group.

    Tosylation: The protected tyrosine is then reacted with tosyl chloride in the presence of a base such as pyridine to form the tosylate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of tyrosine are protected with benzyl groups.

    Tosylation Reaction: The protected tyrosine is tosylated using tosyl chloride and a base.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

H-Tyr(bzl)-obzl P-tosylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosylate group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The benzyl groups can be removed through hydrogenation, yielding the deprotected tyrosine derivative.

    Oxidation Reactions: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Deprotected tyrosine.

    Oxidation: Quinone derivatives of tyrosine.

Scientific Research Applications

H-Tyr(bzl)-obzl P-tosylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialized peptides and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of H-Tyr(bzl)-obzl P-tosylate involves its interaction with specific molecular targets. The benzyl and tosylate groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    H-Tyr(bzl)-OMe.HCl: Another benzyl-protected tyrosine derivative with a methoxy group.

    H-Tyr(bzl)-OH: A simpler benzyl-protected tyrosine without the tosylate group.

    H-Tyr(bzl)-NH2: A benzyl-protected tyrosine with an amine group.

Uniqueness

H-Tyr(bzl)-obzl P-tosylate is unique due to the presence of both benzyl and tosylate groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.

Properties

IUPAC Name

benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3.C7H8O3S/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-14,22H,15-17,24H2;2-5H,1H3,(H,8,9,10)/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHPRLKRQQBIRK-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662686
Record name 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66009-35-6
Record name 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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